molecular formula C14H11ClO3 B8394667 (4'-Chloro-biphenyl-4-yloxy)-acetic acid

(4'-Chloro-biphenyl-4-yloxy)-acetic acid

Cat. No. B8394667
M. Wt: 262.69 g/mol
InChI Key: IYQQYLICORZSQE-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

1.5 mL TFA was added to a solution of 0.750 g (2.000 mmol) tert-butyl (4′-chloro-biphenyl-4-yloxy)-acetate in 20 mL dichloromethane and the mixture was stirred for 16 h at RT. The reaction mixture was evaporated down i. vac. and diluted with 1 M aqueous NaOH and EtOAc. The precipitate was filtered off and dried at 80° C. i. vac.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
tert-butyl (4′-chloro-biphenyl-4-yloxy)-acetate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH2:22][C:23]([O:25]C(C)(C)C)=[O:24])=[CH:17][CH:16]=2)=[CH:11][CH:10]=1>ClCCl>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert-butyl (4′-chloro-biphenyl-4-yloxy)-acetate
Quantity
0.75 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)OCC(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down i
ADDITION
Type
ADDITION
Details
and diluted with 1 M aqueous NaOH and EtOAc
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 80° C. i

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.